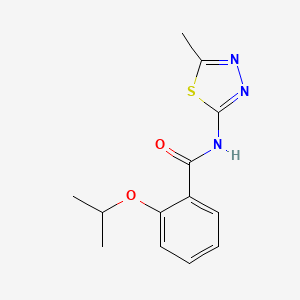
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C13H15N3O2S
- SMILES Notation : CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C
- InChIKey : AVJCPMCVSLCAHB-UHFFFAOYSA-N
The presence of the thiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole framework exhibit notable antimicrobial properties. A study highlighted that derivatives with this moiety showed varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazole derivative A | Staphylococcus aureus | 32 μg/mL |
| 5-Methyl-1,3,4-thiadiazole derivative B | Escherichia coli | 64 μg/mL |
| 5-Methyl-1,3,4-thiadiazole derivative C | Candida albicans | 42 μg/mL |
These findings suggest that modifications to the thiadiazole ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features.
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of this compound on several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7 cells showed a significant reduction in viability at concentrations above 10 µM.
- HeLa cells exhibited a dose-dependent response with IC50 values around 15 µM.
- A549 cells were less sensitive with an IC50 value exceeding 20 µM.
These results indicate that while the compound shows promise against certain cancer types, further optimization may be necessary to enhance its potency.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)18-11-7-5-4-6-10(11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
AVJCPMCVSLCAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















